![molecular formula C17H13ClN4O2 B2707477 1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-66-9](/img/structure/B2707477.png)
1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as CPPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Apoptosis Induction and Anticancer Activity
- A study discovered 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound, related in structure to the one you mentioned, was identified through caspase- and cell-based high-throughput screening assays. The molecular target was identified as TIP47, an IGF II receptor binding protein, suggesting potential as an anticancer agent (Zhang et al., 2005).
Antimicrobial Agents
- Research on novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has shown significant antimicrobial activity. These compounds, while structurally distinct, share functional similarities with the compound , highlighting the potential of such molecules in combating pathogenic strains (Katariya et al., 2021).
Photoluminescence and Electroluminescence
- The synthesis and characterization of a 1,3,4-oxadiazole-containing rhenium(I) complex demonstrated its potential in photoluminescence and electroluminescence applications. The study indicated the use of such compounds in the development of green emission devices, suggesting a role in electronic and photonic technologies (Wang et al., 2007).
Antibacterial and Antifungal Properties
- A study on the synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles incorporating halo pyridines revealed a high degree of activity against Staphylococcus aureus and Escherichia coli at certain concentrations, indicating potential use in developing new antibacterial agents (Shailaja et al., 2010).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)17-20-16(21-24-17)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVXNXIUHRMQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

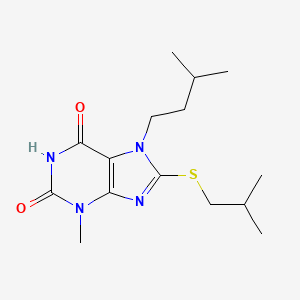

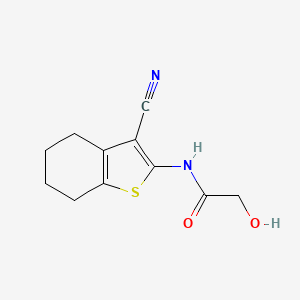
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
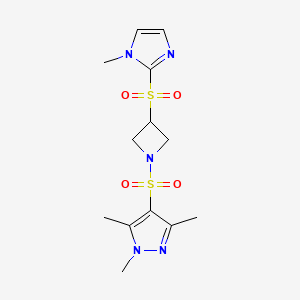



![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)

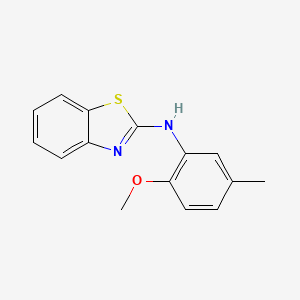
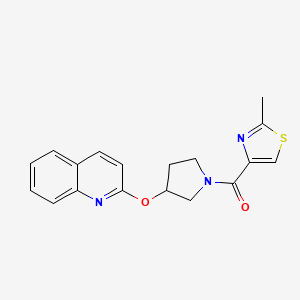
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)
